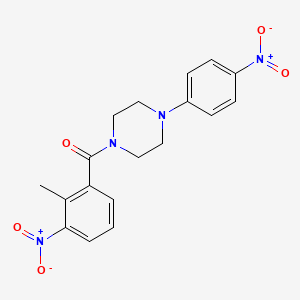

![molecular formula C14H18N2O4S B4967894 1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)

1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives involves various chemical reactions, often incorporating sulfonamide groups for their ability to block enzymes like cyclooxygenase-2 (COX-2). For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their COX-2 inhibition capabilities. Extensive structure-activity relationship (SAR) studies within this series have identified potent and selective inhibitors of COX-2, exemplified by celecoxib, which has been clinically approved for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including those similar to "1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole," has been extensively studied. For example, single-crystal X-ray analysis of a potential antitumor agent, "5-Amino-4-methylsulfonyl-1-phenyl-1H-pyrazole," revealed the three-dimensional arrangement of its pharmacophoric groups. The central pyrazole ring is planar, indicating strong conjugation and potential for biological activity (Kettmann et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including amidation and sulfonamidation, which are crucial for modifying their biological activities. The use of removable directing groups, such as 2-aminophenyl-1H-pyrazole, for copper-mediated C-H amidation and sulfonamidation, showcases the versatility of these compounds in synthetic chemistry (Lee et al., 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting points, and stability, are critical for their application in drug development. For instance, the stability and thermal properties of a novel pyrazole derivative were analyzed, indicating good thermal stability up to 190°C, which is essential for pharmaceutical formulations (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity towards various reagents and potential for functionalization, play a significant role in their utility as pharmaceuticals. The synthesis and bioactivities of new 1H-pyrazole derivatives containing an aryl sulfonate moiety, for example, have been explored for their anti-inflammatory and antimicrobial activities, highlighting the chemical versatility and potential therapeutic applications of these compounds (Kendre et al., 2013).

Eigenschaften

IUPAC Name |

1-(2,5-diethoxy-4-methylphenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-4-19-12-10-14(13(20-5-2)9-11(12)3)21(17,18)16-8-6-7-15-16/h6-10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFFWHWGNRAWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-diethoxy-4-methylbenzenesulfonyl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)

![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)

![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)

![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)

![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)

![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)

![4-(4-biphenylyl)-2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4967893.png)

![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)

![4-methoxy-1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4967902.png)